
Acetic acid;tetradec-7-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;tetradec-7-en-3-ol is a chemical compound with the molecular formula C16H30O2. It is an ester formed from acetic acid and tetradec-7-en-3-ol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradec-7-en-3-ol typically involves the esterification of tetradec-7-en-3-ol with acetic acid. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. Additionally, the use of heterogeneous catalysts can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;tetradec-7-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Acetic acid;tetradec-7-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of acetic acid;tetradec-7-en-3-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Tetradecen-1-ol, acetate, (Z)-: This compound is structurally similar but differs in the position of the double bond.
Tetradec-7-enoic acid: Another similar compound with a carboxylic acid group instead of an ester group.
Uniqueness
Acetic acid;tetradec-7-en-3-ol is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its applications in various fields, such as its use in fragrances and potential therapeutic applications, highlight its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
144610-97-9 |
|---|---|
Molekularformel |
C16H32O3 |
Molekulargewicht |
272.42 g/mol |
IUPAC-Name |
acetic acid;tetradec-7-en-3-ol |
InChI |
InChI=1S/C14H28O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2;1-2(3)4/h9-10,14-15H,3-8,11-13H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
AUBPXMNIYHVOOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCC(CC)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)
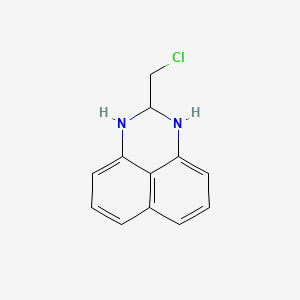
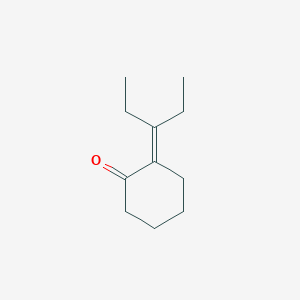
![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
![(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine](/img/structure/B12552624.png)
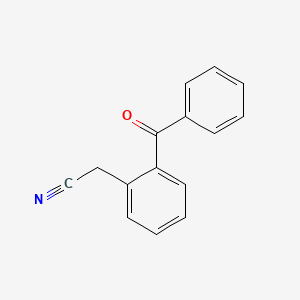
![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)

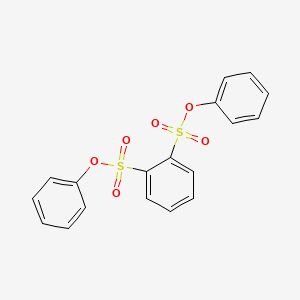
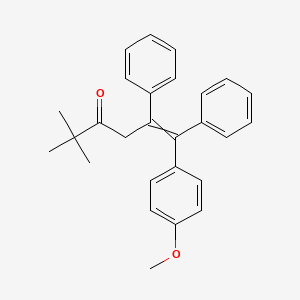
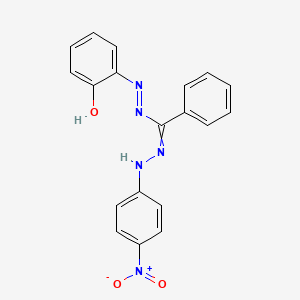
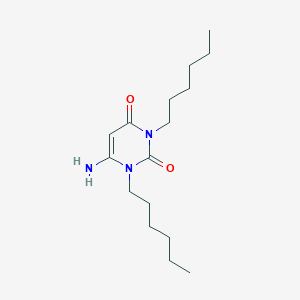
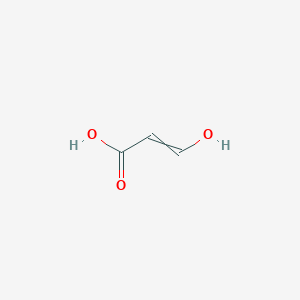
![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
